2,2,3,3-tetrafluoro-N,N'-bis(1-hydroxybutan-2-yl)butanediamide
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Overview
Description
2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide is a fluorinated organic compound known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide typically involves the reaction of 2,2,3,3-tetrafluoro-1,4-butanediol with suitable amine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are crucial for the successful transformation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings .
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A precursor in the synthesis of the target compound.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with similar reactivity
Uniqueness
2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide is unique due to its dual hydroxyl and amide functionalities, which provide versatility in chemical reactions and applications. The presence of multiple fluorine atoms further enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-N,N'-bis(1-hydroxybutan-2-yl)butanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F4N2O4/c1-3-7(5-19)17-9(21)11(13,14)12(15,16)10(22)18-8(4-2)6-20/h7-8,19-20H,3-6H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASPZOXUCPYOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(C(C(=O)NC(CC)CO)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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